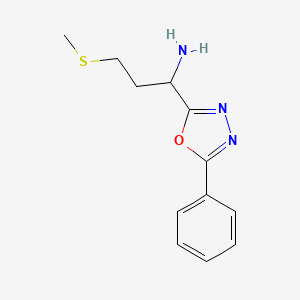
3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine: is a heterocyclic compound that features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a suitable palladium catalyst.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the intermediate compound with methylthiol or its derivatives under basic conditions.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated derivatives
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial activity, making this compound a potential candidate for the development of new antibiotics.
Anticancer Agents: The compound can be explored for its anticancer properties by targeting specific enzymes or pathways involved in cancer cell proliferation.
Industry:
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical drugs with various therapeutic applications.
作用機序
The mechanism of action of 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission, by binding to the active site and preventing substrate access.
Pathway Modulation: It can modulate signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune response, by interacting with key proteins and altering their activity.
類似化合物との比較
1,3,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, share the oxadiazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with a thiadiazole ring, which contains sulfur instead of oxygen, also exhibit comparable properties and applications.
Uniqueness:
Methylsulfanyl Group: The presence of the methylsulfanyl group in 3-Methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine enhances its lipophilicity and potential for membrane permeability, making it distinct from other oxadiazole derivatives.
Phenyl Group: The phenyl group contributes to the compound’s aromaticity and potential for π-π interactions, which can influence its binding affinity to molecular targets.
特性
分子式 |
C12H15N3OS |
|---|---|
分子量 |
249.33 g/mol |
IUPAC名 |
3-methylsulfanyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H15N3OS/c1-17-8-7-10(13)12-15-14-11(16-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 |
InChIキー |
VFHOKQNWPQCOAA-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C1=NN=C(O1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















